molecular formula C8H14BI B3029564 9-Iodo-9-borabicyclo[3.3.1]nonane CAS No. 70145-42-5

9-Iodo-9-borabicyclo[3.3.1]nonane

Cat. No. B3029564
CAS RN: 70145-42-5
M. Wt: 247.91 g/mol
InChI Key: YAYIUFDUYUYPJC-UHFFFAOYSA-N
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Description

9-Iodo-9-borabicyclo[3.3.1]nonane, also known as IBX, is a powerful reagent that has been used in a wide range of applications in the scientific research field. It is an organoboron compound that is composed of a boron atom and nine carbon atoms. IBX has a unique structure that makes it highly reactive and versatile. This compound has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It has also been used to study the mechanism of action of various compounds and to evaluate their biochemical and physiological effects.

Scientific Research Applications

Nanoparticle Synthesis

9-Borabicyclo[3.3.1]nonane (9-BBN) is used in the synthesis of gold, silver, palladium, and platinum nanoparticles, with an average diameter of less than 5.0 nm. This process involves 9-BBN as a reducing agent and is successful with a range of ω-functionalized thiol ligands (Sardar & Shumaker-Parry, 2009).

Catalysis in Synthesis of gem-Diborylalkanes

9-BBN is also utilized as a catalyst for the synthesis of alkyl gem-di-pinacol boronic esters, through a double hydroboration of alkynes. This process is predicated on a key C(sp3)-B/B-H transborylation reaction and is effective for various terminal alkynes (Docherty et al., 2020).

Organoboron Sulfides Synthesis

Bis(9-borabicyclo[3.3.1]nonane) reacts with sulfur to produce bis(1,5-cyclooctanediylboryl)-monosulfide and disulfides, making it an excellent sulfidation reagent for S/O-exchange (Köster & Seidel, 1988).

Metal-Free Catalysis

9-BBN is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. This process involves a heterocyclic amidinate intermediate with a B-H-B bond (Ramos et al., 2019).

Haloboration Reaction

9-BBN derivatives participate in haloboration reactions, particularly the Markovnikov addition of X-B moieties to C≡C bonds, and can be used for the synthesis of 2-bromo- or 2-iodo-1-alkenes (Hara et al., 1983).

Ether Cleavage

B-bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN) is effective for cleaving various types of ethers, even selectively cleaving one ether group in molecules containing multiple such groups (Bhatt, 1978).

Organoborane Synthesis

9-BBN reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, showcasing its versatility in synthesizing complex organoboranes (Lang et al., 1995).

Palladium-Catalyzed Cross-Coupling

Complexation with 9-BBN facilitates palladium-catalyzed coupling reactions, showcasing its role in enhancing reaction efficiency and selectivity (Walker & Rokita, 2003).

Mechanism of Action

Target of Action

The primary target of 9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN, is carbodiimides . It acts as a metal-free catalyst for the hydroboration of carbodiimides .

Mode of Action

9-BBN interacts with its targets through a process known as hydroboration . This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . The commercial 9-BBN dimer is used as a catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Biochemical Pathways

The hydroboration reaction catalyzed by 9-BBN affects the carbodiimide biochemical pathway . The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover .

Pharmacokinetics

It exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Result of Action

The result of 9-BBN’s action is the formation of organoboranes . These compounds can be converted to various functional groups, enabling the synthesis of a variety of organic compounds . The hydroboration reaction exhibits remarkable regio-, chemo-, and stereoselectivity .

Action Environment

9-BBN is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This stability influences its action, efficacy, and stability. It should be kept dry and away from oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc, as ignition may result .

Safety and Hazards

The safety data sheet for 9-Borabicyclo[3.3.1]nonane indicates that it is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

The use of 9-Borabicyclo[3.3.1]nonane as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane is a promising area of research . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

properties

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342057
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70145-42-5
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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